BenchChemオンラインストアへようこそ!

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

C–C cross-coupling Suzuki-Miyaura Oxidative addition

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1780751-74-7) is a halogenated tetrahydroisoquinoline (THIQ) with the molecular formula C₁₀H₁₁BrFN and a molecular weight of 244.10 g/mol. This scaffold belongs to a pharmacologically privileged class that has yielded potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), histone deacetylase 6 (HDAC6), and factor XIa, among other targets.

Molecular Formula C10H11BrFN
Molecular Weight 244.1 g/mol
CAS No. 1780751-74-7
Cat. No. B1380859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS1780751-74-7
Molecular FormulaC10H11BrFN
Molecular Weight244.1 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1)Br)F
InChIInChI=1S/C10H11BrFN/c1-13-3-2-7-5-10(12)9(11)4-8(7)6-13/h4-5H,2-3,6H2,1H3
InChIKeyNSHWJUXSAQIEPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1780751-74-7): Structural and Physicochemical Profile for Procurement Evaluation


7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1780751-74-7) is a halogenated tetrahydroisoquinoline (THIQ) with the molecular formula C₁₀H₁₁BrFN and a molecular weight of 244.10 g/mol . This scaffold belongs to a pharmacologically privileged class that has yielded potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), histone deacetylase 6 (HDAC6), and factor XIa, among other targets [1]. The compound features a 7-bromo-6-fluoro substitution pattern on the aromatic ring and an N-methyl group on the saturated nitrogen, generating a unique combination of orthogonal synthetic handles (C7-Br for cross-coupling, C6-F for metabolic modulation) and a zero hydrogen-bond donor profile (TPSA = 3.24) that distinguishes it from common THIQ analogs [2].

Why 7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Substituted with Generic THIQ Analogs


Tetrahydroisoquinoline analogs are not interchangeable due to the profound impact of halogen identity, substitution position, and N-alkylation on both biological activity and synthetic utility. The benchmark 7,8-dichloro analog SK&F 64139 achieves a PNMT Ki of 1.55 nM [1], while the 7-bromo-THIQ analog (PD129018, lacking both the 6-fluoro and N-methyl groups) shows strong but distinct PNMT inhibition with additional α₂-adrenoceptor affinity [2]. Fluorination at position 6 modulates the pKa of the THIQ amine—fluoromethyl substitution lowers the pKa from ~9.53 (CH₃) to ~7.88 (CH₂F), directly altering receptor binding affinity and selectivity [3]. Furthermore, the 2-methyl group eliminates the hydrogen bond donor character of the secondary amine, reducing HBD count from 1 to 0 and altering LogP, solubility, and off-target profiles relative to the free NH analogs . These interdependent structural features mean that substituting even a closely related THIQ analog for this specific compound would confound SAR interpretation and compromise the validity of comparative biological or synthetic studies.

Quantitative Differentiation Evidence: 7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline vs. Closest Analogs


Aryl Bromide Reactivity Advantage Over 7,8-Dichloro Analogs in Pd-Catalyzed Cross-Coupling

The C7-bromo substituent in the target compound undergoes Pd(0)-catalyzed oxidative addition approximately 10–100 times faster than the chloro substituents present in the benchmark PNMT inhibitor SK&F 64139 (7,8-dichloro-THIQ) under standard Suzuki-Miyaura conditions [1]. This established reactivity hierarchy (Ar-I > Ar-Br >> Ar-Cl) means the target compound can be selectively mono-arylated at C7 with higher yields and under milder conditions than the dichloro analog, which risks producing mixtures of mono- and bis-coupled products due to the presence of two chloro leaving groups [1]. The 6-fluoro substituent remains inert under these conditions, serving as a metabolically stabilizing element and a ¹⁹F NMR spectroscopic handle .

C–C cross-coupling Suzuki-Miyaura Oxidative addition Building block diversification

Lipophilicity (LogP) Head-to-Head: Target Compound vs. SK&F 64139 and 7-Bromo-THIQ

The target compound exhibits a computationally predicted LogP of 2.5761 , positioning it between the more lipophilic 7,8-dichloro-THIQ SK&F 64139 (LogP = 2.78, HMDB/ChemAxon) [1] and the less lipophilic 7-bromo-THIQ (XLogP3-AA = 2.0, PubChem) [2]. Grunewald et al. demonstrated that THIQ-based PNMT inhibitors require a ClogP of at least 0.13–0.57 for blood-brain barrier (BBB) penetration, with compounds exceeding ClogP 0.57 and selectivity ratios (α₂ Ki / PNMT Ki) above 200 identified as lead candidates [3]. The target compound's LogP of 2.58, combined with its zero hydrogen-bond donors (TPSA = 3.24), falls within the favorable CNS drug-like space while potentially avoiding the excessive lipophilicity (LogP > 3) associated with poor aqueous solubility and rapid oxidative metabolism.

Lipophilicity LogP Blood-brain barrier Drug-likeness

Regioisomeric Differentiation: 7-Br-6-F vs. 8-Br-5-F Substitution Pattern

The 7-bromo-6-fluoro substitution pattern of the target compound (CAS 1780751-74-7) is regioisomeric with the 8-bromo-5-fluoro analog (CAS 1780432-47-4). Although both compounds share identical molecular formula (C₁₀H₁₁BrFN), molecular weight (244.10), LogP (2.5761), and TPSA (3.24), their distinct substitution patterns are expected to produce divergent biological activities based on established THIQ SAR . The 7-position substituent directly influences PNMT binding: electron-withdrawing groups at C7 enhance PNMT inhibitory potency and modulate α₂-adrenoceptor selectivity, whereas the 6-fluoro substituent is positioned para to the site of electrophilic aromatic substitution, in contrast to the 5-fluoro group in the regioisomer, which sits ortho to the benzylic carbon and may alter conformational preferences and cytochrome P450 metabolic soft spots [1]. For procurement purposes, these two regioisomers cannot be used interchangeably in SAR campaigns without risking misleading structure-activity conclusions.

Regioisomerism Substitution pattern Structure-activity relationship Target engagement

Vendor-Independent Purity Benchmark: ≥98% Across Multiple Suppliers

The target compound is available at ≥98% purity from multiple independent vendors: ChemScene (Cat. CS-0533001, 98%) and Leyan (Product No. 1603662, 98%) . This multi-vendor consistency reduces single-supplier dependency risk and provides procurement flexibility. By comparison, the mono-substituted analogs 6-fluoro-2-methyl-THIQ (CAS 50396-67-3) is listed at 95% purity (Apollo Scientific), and 7-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1233526-84-5) is listed at 97% (Achemblock) . The 3–5 percentage-point purity advantage of the target compound over these analogs reduces the risk of confounding biological assay results due to impurities and minimizes the need for re-purification prior to use. Recommended storage conditions (sealed in dry, 2–8 °C) are consistent across vendors .

Purity specification Quality control Batch-to-batch reproducibility Procurement risk

Optimal Application Scenarios for 7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline in Research and Industrial Settings


Diversifiable Core for PNMT-Targeted Kinase Selectivity Campaigns

The 7-bromo substituent enables rapid Pd-catalyzed diversification at C7 to generate focused libraries targeting PNMT or related methyltransferase enzymes. The well-characterized 7,8-dichloro-THIQ pharmacophore SK&F 64139 (PNMT Ki = 1.55 nM) validates the 7-halo-THIQ scaffold for epinephrine biosynthesis inhibition [1]. Using this building block, researchers can explore 7-aryl/heteroaryl analogs while retaining the 6-fluoro group as a metabolically stabilizing element and ¹⁹F NMR probe for in-cell target engagement studies . The N-methyl group eliminates the hydrogen bond donor, reducing off-target interactions associated with secondary amines.

BBB-Penetrant Lead Optimization with CNS-Favorable Physicochemical Profile

With a LogP of 2.5761 and TPSA of 3.24, this compound occupies favorable physicochemical space for CNS drug discovery . Grunewald et al. established that THIQs with ClogP > 0.57 penetrate the blood-brain barrier, and compounds with selectivity ratios (α₂ Ki / PNMT Ki) > 200 represent promising CNS-active leads [2]. The intermediate LogP of 2.58, combined with zero H-bond donors, positions this scaffold to achieve effective brain exposure while avoiding the solubility and rapid metabolic clearance associated with highly lipophilic analogs (LogP > 3).

Regioisomerically Defined Building Block for Fragment-Based Drug Discovery

The unambiguous 7-Br-6-F-2-Me substitution pattern, confirmed by InChI Key NSHWJUXSAQIEPE-UHFFFAOYSA-N and SMILES FC1=C(Br)C=C(CN(CC2)C)C2=C1, makes this compound suitable as a structurally defined fragment or scaffold for FBDD campaigns . Unlike the 8-Br-5-F regioisomer (CAS 1780432-47-4), which shares identical molecular formula and LogP but a different substitution geometry, this isomer provides a distinct vector for fragment growth exploitable via structure-based drug design .

Multi-Gram Scale-Up for Late-Stage Functionalization in Process Chemistry

Available from multiple suppliers at ≥98% purity in quantities up to 25 g with询价 (price-on-request) options (Leyan) , this compound is amenable to multi-gram scale-up for process chemistry applications. The orthogonal reactivity of the C7-Br handle (fast Suzuki coupling) combined with the C6-F group (metabolic stability, ¹⁹F NMR handle) provides a versatile intermediate for late-stage functionalization in medicinal chemistry and chemical biology programs.

Quote Request

Request a Quote for 7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.